molecular formula C15H17N3O3 B5606694 5-(cyclohexylmethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(cyclohexylmethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5606694
M. Wt: 287.31 g/mol
InChI Key: HDYIZCUZYIIPKF-UHFFFAOYSA-N
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Description

Introduction 1,2,4-Oxadiazoles are heterocyclic compounds known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structure is known for its stability and has been incorporated into various therapeutic agents due to its unique chemical and biological properties.

Synthesis Analysis 1,2,4-Oxadiazoles, including compounds similar to 5-(cyclohexylmethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, are typically synthesized through cyclization reactions involving acyl hydrazides and carboxylic acids or their derivatives. Common methods involve the reaction of hydrazides with carbon disulfide in basic conditions to form thiocarbohydrazides, which are then oxidized to form the oxadiazole ring. Another approach involves the condensation of acyl hydrazides with orthoesters or carboxylic acid derivatives in the presence of dehydrating agents (Jafari et al., 2017).

properties

IUPAC Name

5-(cyclohexylmethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-18(20)13-8-4-7-12(10-13)15-16-14(21-17-15)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYIZCUZYIIPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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